molecular formula C23H40O2 B8101299 13,16,19-Docosatrienoicacid, methyl ester, (13Z,16Z,19Z)-

13,16,19-Docosatrienoicacid, methyl ester, (13Z,16Z,19Z)-

Cat. No.: B8101299
M. Wt: 348.6 g/mol
InChI Key: RXNIYBHTXVTSAK-GVNKBMKVSA-N
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Description

13,16,19-Docosatrienoic acid, methyl ester, (13Z,16Z,19Z): is a rare polyunsaturated fatty acid methyl ester. It is an omega-3 fatty acid derivative, specifically a 22-carbon chain with three double bonds at positions 13, 16, and 19. This compound is primarily used in scientific research due to its unique structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13,16,19-Docosatrienoic acid, methyl ester typically involves the esterification of the corresponding fatty acid, 13,16,19-Docosatrienoic acid . This can be achieved through a reaction with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes, often using more efficient catalysts and optimized reaction conditions to achieve higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

13,16,19-Docosatrienoic acid, methyl ester: can undergo various chemical reactions, including:

  • Oxidation: : This compound can be oxidized to form hydroperoxides, epoxides, and other oxidized derivatives.

  • Reduction: : Reduction reactions can convert the double bonds to single bonds, resulting in saturated fatty acid derivatives.

  • Substitution: : Substitution reactions can introduce different functional groups at the double bond positions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, ozone, and peracids.

  • Reduction: : Typical reducing agents include hydrogen gas, lithium aluminum hydride, and sodium borohydride.

  • Substitution: : Various electrophiles and nucleophiles can be used depending on the desired substitution product.

Major Products Formed

  • Oxidation: : Hydroperoxides, epoxides, and carboxylic acids.

  • Reduction: : Saturated fatty acids and alcohols.

  • Substitution: : Halogenated derivatives, alcohols, and amines.

Scientific Research Applications

13,16,19-Docosatrienoic acid, methyl ester: has several scientific research applications:

  • Chemistry: : Used as a model compound to study the behavior of polyunsaturated fatty acids and their derivatives.

  • Biology: : Investigated for its role in cell signaling and membrane dynamics.

  • Medicine: : Explored for its potential anti-inflammatory and antioxidant properties.

  • Industry: : Utilized in the development of bio-based lubricants and other industrial applications.

Mechanism of Action

The mechanism by which 13,16,19-Docosatrienoic acid, methyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors involved in lipid metabolism and inflammation pathways. The compound may modulate the activity of these targets, leading to its biological effects.

Comparison with Similar Compounds

13,16,19-Docosatrienoic acid, methyl ester: is unique due to its specific double bond positions and its omega-3 fatty acid origin. Similar compounds include other omega-3 fatty acid methyl esters such as Eicosapentaenoic acid (EPA) methyl ester and Docosahexaenoic acid (DHA) methyl ester . These compounds share similar structures but differ in the number and position of double bonds, leading to different biological activities and applications.

Properties

IUPAC Name

methyl (13Z,16E,19E)-docosa-13,16,19-trienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11H,3,6,9,12-22H2,1-2H3/b5-4+,8-7+,11-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNIYBHTXVTSAK-GVNKBMKVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C/C=C/C/C=C\CCCCCCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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